Product packaging for Isobutyl acetoacetate(Cat. No.:CAS No. 7779-75-1)

Isobutyl acetoacetate

Cat. No.: B046460
CAS No.: 7779-75-1
M. Wt: 158.19 g/mol
InChI Key: ZYXNLVMBIHVDRH-UHFFFAOYSA-N
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Description

Isobutyl acetoacetate is a versatile ester of acetoacetic acid, serving as a fundamental building block and chemical intermediate in advanced organic synthesis. Its research value is primarily derived from the presence of the highly reactive β-ketoester moiety, which features two carbonyl groups and an acidic α-methylene group. This unique structure allows it to participate in a wide range of key reactions, most notably as a substrate in the Knorr pyrrole synthesis and as a precursor for the acetoacetylation of various nucleophiles. Its mechanism of action involves its ability to form stable enolates under basic conditions, which can then undergo alkylation, acylation, and condensation reactions to construct complex molecular frameworks. Furthermore, it acts as a key intermediate in the synthesis of heterocyclic compounds, pharmaceuticals (including various anti-inflammatory and central nervous system agents), agrochemicals, and performance chemicals like plasticizers and pigments. The isobutyl group often confers favorable solubility and volatility properties, making it advantageous in specific synthetic pathways and purification processes. This reagent is indispensable for researchers in medicinal chemistry and material science exploring novel compound libraries and developing new synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B046460 Isobutyl acetoacetate CAS No. 7779-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 3-oxobutanoate
Source PubChem
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InChI

InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZYXNLVMBIHVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064805
Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
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Molecular Weight

158.19 g/mol
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Physical Description

colourless liquid; fruity taste; sweet, fruity odour of brandy
Record name Isobutyl acetoacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

196.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl 3-oxobutanoate
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Solubility

insoluble in water; soluble in alcohol and oil
Record name Isobutyl acetoacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.97
Record name Isobutyl acetoacetate
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CAS No.

7779-75-1
Record name Isobutyl acetoacetate
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Record name Isobutyl acetoacetate
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Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
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Record name Butanoic acid, 3-oxo-, 2-methylpropyl ester
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Record name Isobutyl acetoacetate
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Record name ISOBUTYL ACETOACETATE
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Record name 2-Methylpropyl 3-oxobutanoate
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Advanced Synthetic Methodologies for Isobutyl Acetoacetate

Claisen Condensation Approaches

The Claisen condensation is a carbon-carbon bond-forming reaction that is fundamental to the synthesis of β-keto esters. masterorganicchemistry.comuomustansiriyah.edu.iq It involves the reaction between two ester molecules in the presence of a strong base. byjus.com

Isobutyl acetoacetate (B1235776) can be prepared via a "crossed" Claisen condensation. masterorganicchemistry.com One specific method involves the reaction of isobutyl acetate (B1210297) with ethyl acetate, catalyzed by a strong base such as sodium ethoxide. chemicalbook.com In this reaction, the base removes an acidic α-hydrogen from one of the esters to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

For a successful crossed Claisen condensation that yields a single primary product, one of the esters should ideally be incapable of forming an enolate (lacking α-hydrogens) or be significantly more reactive as the electrophile. However, in the reaction between isobutyl acetate and ethyl acetate, both can potentially form enolates, which could lead to a mixture of products. The reaction is driven to completion because the resulting β-keto ester product is more acidic than the starting esters and is deprotonated by the alkoxide base, shifting the equilibrium. libretexts.orglibretexts.org An acidic workup is required in the final step to protonate the enolate of the β-keto ester and isolate the final neutral product. uomustansiriyah.edu.iqbyjus.com

The mechanism of the Claisen condensation is a well-understood, multi-step process. libretexts.org

Enolate Formation : A strong base, typically a sodium alkoxide like sodium ethoxide, removes an α-proton from an ester molecule. This step is reversible, and the position of the equilibrium is not highly favorable. byjus.comlibretexts.org

Nucleophilic Attack : The generated ester enolate ion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Elimination of Leaving Group : Unlike the intermediate in an aldol (B89426) condensation, this tetrahedral intermediate is not protonated. Instead, it collapses, reforming the carbonyl double bond and expelling the alkoxy group (e.g., ethoxide) as a leaving group. This step is a nucleophilic acyl substitution and results in the formation of the β-keto ester. libretexts.orglibretexts.org

Deprotonation : The newly formed β-keto ester has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25). masterorganicchemistry.com The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester. This final deprotonation step is the thermodynamic driving force for the entire reaction, pulling the preceding equilibria toward the product side. libretexts.orglibretexts.org

Protonation : An aqueous acid (e.g., sulfuric or phosphoric acid) is added in a final workup step to neutralize the base and protonate the resonant enolate, yielding the final, stable β-keto ester product. byjus.com

Control over which ester forms the enolate and which acts as the electrophile is crucial for directing the outcome of crossed Claisen condensations and minimizing the formation of undesired side products. youtube.com

Novel Synthetic Routes and Catalyst Development

Recent research has concentrated on developing innovative synthetic pathways and catalysts to optimize the production of isobutyl acetoacetate. These efforts are driven by the need for greener, more atom-economical, and efficient chemical processes.

The acylation of isobutanol with an activated acyl derivative like an acid chloride represents a direct route to this compound. This method can be facilitated by the use of a catalyst to improve reaction rates and yields. In related syntheses, such as the preparation of cellulose (B213188) esters, the use of acid chlorides like acetyl chloride and propionyl chloride in the presence of an acid acceptor or catalyst is a well-established method. google.com For instance, acid acceptors such as pyridine (B92270) or sodium bicarbonate can be employed to neutralize the HCl byproduct formed during the reaction. google.com

The synthesis can also be conceptualized through the nucleophilic acyl substitution where an enolate attacks an acyl chloride. The choice of catalyst is crucial in these reactions to ensure high selectivity and conversion under mild conditions.

Table 1: Catalysts and Conditions for Acylation Reactions

Catalyst/Acid Acceptor Substrate Examples Purpose Reference
Pyridine Cellulose, Isobutanol Acid Scavenger google.com
Sodium Bicarbonate Cellulose, Isobutanol Acid Scavenger google.com
Sodium Acetate Cellulose, Isobutanol Acid Scavenger google.com

Deep Eutectic Solvents (DESs) are emerging as a promising class of green solvents and catalysts in organic synthesis. mdpi.comresearchgate.net These solvents are typically formed by mixing a quaternary ammonium (B1175870) salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD), such as ureas, carboxylic acids, or polyols. mdpi.com The resulting mixture has a significantly lower melting point than its individual components. researchgate.net DESs offer advantages like low toxicity, biodegradability, low vapor pressure, and ease of preparation. mdpi.comresearchgate.net

In the context of β-ketoester synthesis, DESs can act as catalysts, often through hydrogen-bond interactions. mdpi.com For example, a DES composed of choline (B1196258) chloride and malonic acid has been shown to be an effective catalyst in related condensation reactions. mdpi.com The use of isobutyl 3-oxobutanoate has been noted in studies involving multicomponent reactions where various 1,3-dicarbonyl compounds are screened, highlighting its compatibility with novel solvent systems like DESs. mdpi.com The application of DESs can enhance reaction efficiency and provide a more sustainable pathway for the synthesis of compounds like this compound. mdpi.com

Table 2: Examples of Deep Eutectic Solvent Components

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Molar Ratio (HBA:HBD) Reference
Choline Chloride Urea (B33335) 1:2 researchgate.net
Choline Chloride Malonic Acid 1:1 mdpi.com
Choline Chloride Glycerol - mdpi.com
Ethylammonium Chloride Acetamide - scispace.com
Betaine Lactic Acid 1:2 mdpi.com

Heterogeneous catalysis offers significant advantages for sustainable chemical production, primarily due to the ease of catalyst separation from the reaction mixture, which allows for catalyst recycling and reduces operational costs. mdpi.com This approach minimizes waste and eliminates many of the problems associated with homogeneous catalysts, such as corrosion and complex product purification steps. researchgate.net

For the synthesis of esters like this compound, various solid acid catalysts have been investigated. These include ion-exchange resins (e.g., Amberlyst), zeolites, and metal oxides. researchgate.netlifechempharma.com For instance, zeolites have been used in reactions involving ethyl acetoacetate and aromatic amines. lifechempharma.com More advanced systems, such as a solid acid catalyst prepared by immobilizing a sulfonic acid functionalized ionic liquid onto montmorillonite (B579905) clay, have demonstrated effectiveness in the transesterification of β-keto esters with primary alcohols. rsc.org The development of stable and highly active heterogeneous catalysts is a key area of research for the sustainable production of this compound. acs.org

Table 3: Types of Heterogeneous Catalysts for Ester Synthesis

Catalyst Type Example Application Reference
Ion-Exchange Resin Amberlyst 36 Acetic Acid Esterification researchgate.net
Zeolite HSZ-360 Reaction of Ethyl Acetoacetate lifechempharma.com
Supported Ionic Liquid SAFIL on Montmorillonite Transesterification of β-keto esters rsc.org
Ceria-Yttria Based Lewis Acid CeO₂–Y₂O₃ Transesterification of β-keto esters rsc.org
Sulfated Zirconia SO₄²⁻/ZrO₂ Transesterification of Methyl Acetoacetate ucc.ie

Enzyme-mediated synthesis, particularly using lipases, provides a highly selective and environmentally friendly route to produce esters under mild reaction conditions. researchgate.netnih.gov This "green" approach avoids the high temperatures and harsh chemicals often required in traditional chemical catalysis. researchgate.net The transesterification of a readily available ester, such as ethyl acetoacetate or methyl acetoacetate, with isobutanol is a common enzymatic strategy. rsc.orgresearchgate.net

Various lipases have been screened for their efficacy in synthesizing β-keto esters. Among the most effective are immobilized lipases, such as Novozym 435 (from Candida antarctica lipase (B570770) B), Lipozyme RM IM (from Rhizomucor miehei), and Lipozyme TL IM (from Thermomyces lanuginosus). rsc.orgresearchgate.net Studies have shown that Novozym 435 is often the most active catalyst for the transesterification of acetoacetates. rsc.orgresearchgate.net The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the ester. google.com Research has focused on optimizing reaction parameters like enzyme loading, temperature, and substrate molar ratios to maximize conversion and yield. researchgate.net

Table 4: Lipase-Catalyzed Synthesis of Acetoacetate Esters

Lipase Catalyst Reaction Type Substrates Key Findings Reference
Novozym 435 (Candida antarctica) Transesterification Methyl acetoacetate and n-butanol Most effective catalyst among those tested; optimal at 3% enzyme loading. rsc.orgresearchgate.net
Lipozyme RM IM (Rhizomucor miehei) Transesterification Methyl acetoacetate and n-butanol Screened for activity. rsc.orgresearchgate.net
Lipozyme TL IM (Thermomyces lanuginosus) Transesterification Methyl acetoacetate and n-butanol Screened for activity. rsc.orgresearchgate.net
Candida antarctica lipase B (CAL-B) Decarboxylative aldol addition Ethyl acetoacetate and 4-nitrobenzaldehyde Studied for catalytic function in C-C bond formation. lifechempharma.com

Spectroscopic and Theoretical Investigations of Isobutyl Acetoacetate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the detailed characterization of isobutyl acetoacetate (B1235776), providing insights into its structural features, purity, and the dynamics of its tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of isobutyl acetoacetate and quantifying the ratio of its keto and enol tautomers in solution. cdnsciencepub.comsemanticscholar.org The proton (¹H) and carbon-13 (¹³C) NMR spectra display distinct signals for each tautomer, allowing for unambiguous identification and analysis.

The ¹H NMR spectrum of this compound typically shows two sets of signals corresponding to the keto and enol forms. The presence of the enolic hydroxyl proton as a sharp singlet at a downfield chemical shift (around 12 ppm) is a definitive indicator of the enol tautomer, stabilized by a strong intramolecular hydrogen bond. chemicalbook.com The vinyl proton of the enol form also gives a characteristic signal. In contrast, the keto form is characterized by the presence of a singlet for the α-methylene protons adjacent to two carbonyl groups. The equilibrium between the two forms can be influenced by factors such as solvent polarity and temperature. semanticscholar.orgnih.gov

¹H NMR Spectral Data for this compound

Assignment (Keto Form) Chemical Shift (δ, ppm) Assignment (Enol Form) Chemical Shift (δ, ppm)
CH₃ (acetyl) ~2.28 CH₃ (acetyl) ~1.95
CH₂ (methylene) ~3.48 =CH (vinylic) ~5.01
O-CH₂ (isobutyl) ~3.91 O-CH₂ (isobutyl) ~3.93
CH (isobutyl) ~1.96 CH (isobutyl) ~1.96
(CH₃)₂ (isobutyl) ~0.94 (CH₃)₂ (isobutyl) ~0.94

Note: Data is compiled from typical values and may vary based on solvent and experimental conditions. chemicalbook.com

The ¹³C NMR spectrum further confirms the presence of both tautomers. The keto form shows distinct signals for the ketonic carbonyl, ester carbonyl, α-methylene, and acetyl methyl carbons. The enol form, on the other hand, is characterized by signals for the enolic double bond carbons (=C-O and =C-H) and a downfield shift for the ester carbonyl carbon due to conjugation.

Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound and aids in distinguishing between the keto and enol forms through their characteristic vibrational frequencies. mdpi.commdpi.com

The FT-IR spectrum of the keto tautomer is dominated by two strong absorption bands in the carbonyl stretching region. The band at a higher wavenumber (around 1745 cm⁻¹) is attributed to the C=O stretching vibration of the ester group, while the band at a lower wavenumber (around 1720 cm⁻¹) corresponds to the ketonic C=O stretch.

For the enol tautomer, the spectrum undergoes significant changes. A broad absorption band appears in the 3200-2700 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded O-H stretching vibration. Furthermore, the ketonic C=O band disappears and is replaced by a C=C stretching vibration band around 1650 cm⁻¹. The ester carbonyl band is shifted to a lower frequency (around 1660 cm⁻¹) due to conjugation with the C=C double bond.

Characteristic FT-IR Absorption Bands for this compound Tautomers

Vibrational Mode Keto Form (cm⁻¹) Enol Form (cm⁻¹)
O-H stretch (H-bonded) - ~3200-2700 (broad)
C-H stretch (sp³) ~2960-2870 ~2960-2870
C=O stretch (ester) ~1745 ~1660
C=O stretch (ketone) ~1720 -
C=C stretch - ~1650

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is employed for the determination of the molecular weight and for the structural elucidation of this compound through the analysis of its fragmentation patterns. libretexts.org Electron ionization (EI) is a common technique used for this purpose.

The mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₁₄O₃, M.W. = 158.19 g/mol ). nih.gov The fragmentation of this compound is characteristic of β-ketoesters. Common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl groups.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, leading to the elimination of a neutral alkene molecule (isobutene).

Loss of the isobutoxy group (-OC₄H₉) or the isobutene molecule (C₄H₈).

These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of the atoms and the presence of both the acetoacetyl and isobutyl moieties.

Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
158 [C₈H₁₄O₃]⁺ Molecular Ion
116 [C₅H₈O₃]⁺ Loss of C₃H₆ (propene)
101 [C₅H₉O₂]⁺ Loss of C₄H₉O (isobutoxy radical)
85 [CH₃COCH₂CO]⁺ Loss of OC₄H₉ (isobutoxy radical)
57 [C₄H₉]⁺ Isobutyl cation

Quantum Chemical and Computational Studies

Theoretical calculations, particularly those based on quantum chemistry, provide a deeper understanding of the molecular structure, stability, and electronic properties of this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a widely used computational method to predict the optimized geometries, energies, and vibrational frequencies of molecules. researchgate.netarxiv.orguit.no For this compound, DFT calculations are crucial for studying the relative stabilities of the keto and enol tautomers and various conformers.

Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometrical parameters like bond lengths, bond angles, and dihedral angles. researchgate.net These studies typically show that the enol tautomer, stabilized by a strong intramolecular hydrogen bond (O-H···O=C), is energetically more favorable than the keto form in the gas phase. The calculated geometry of the enol form reveals a nearly planar six-membered ring structure formed by the hydrogen bond.

Calculated Geometrical Parameters (DFT B3LYP/6-311++G(d,p)) for the Enol Tautomer

Parameter Value
O-H Bond Length ~0.99 Å
O···O Distance ~2.55 Å
C=C Bond Length ~1.37 Å
C-C Bond Length (in ring) ~1.43 Å

Note: These are typical values derived from DFT studies on similar β-dicarbonyl compounds.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of intramolecular bonding. materialsciencejournal.orgnih.gov For this compound, NBO analysis provides quantitative insights into the electronic interactions that contribute to the stability of its tautomers, particularly the enol form.

The analysis reveals significant delocalization of electron density from the lone pairs of the enolic oxygen and the ester oxygen to the antibonding orbitals of adjacent bonds (n → π* and n → σ* interactions). materialsciencejournal.org The most significant interaction contributing to the stability of the enol tautomer is the delocalization of the lone pair of the hydroxyl oxygen into the π* antibonding orbital of the C=C bond and the lone pair of the carbonyl oxygen into the σ* antibonding orbital of the O-H bond. These interactions, quantified by the second-order perturbation stabilization energy, E(2), confirm the presence of resonance and strong intramolecular hydrogen bonding. wisc.edu

Key NBO Interactions and Stabilization Energies (E(2)) in Enol this compound

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(O) of C=O σ*(O-H) ~30-40
LP(O) of O-H π*(C=C) ~20-30

Note: E(2) values are representative estimates based on analyses of similar systems. researchgate.net

This charge delocalization leads to an increase in the stability of the enol form, explaining its prevalence as observed in spectroscopic and DFT studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The interaction between these orbitals governs the course of chemical reactions; electrons from the HOMO of a nucleophile are typically donated to the LUMO of an electrophile. youtube.com For molecules like this compound, FMO analysis provides insights into the charge transfer that can occur within the molecule, describing its stability and reactivity profile. rasayanjournal.co.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity, suggesting it is more readily excited. rasayanjournal.co.in In a theoretical study on a hydrazone derivative of this compound, the HOMO was found to be localized over the chlorophenyl ring, while the LUMO was distributed over the hydrazone and this compound moiety. The calculated HOMO-LUMO energy gap for this derivative provides a quantitative measure of its electronic stability and reactivity. rasayanjournal.co.in This analysis of electron distribution in the frontier orbitals helps in predicting which parts of the molecule are most likely to participate in chemical reactions. ucsb.edu

Table 1: Frontier Molecular Orbital (FMO) Properties of an this compound Derivative

Parameter Energy (eV) Description
EHOMO -6.21 Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -2.19 Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.02 Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Data derived from a theoretical study on (E)-isobutyl 2-(2-(4-chlorophenyl)hydrazono)-3-oxobutanoate. rasayanjournal.co.in

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential. researchgate.net

Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. researchgate.net

Green: Indicates regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl groups in red, indicating them as centers of negative potential and thus susceptible to attack by electrophiles. researchgate.netnih.gov Conversely, regions around the hydrogen atoms would appear blue, indicating positive potential. This detailed visualization of the electronic landscape is crucial for understanding hydrogen bonding interactions and predicting the molecule's reactivity patterns. researchgate.netnih.gov

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map Colors

Color Electrostatic Potential Indication
Red Negative Electron-rich region, susceptible to electrophilic attack.
Blue Positive Electron-deficient region, susceptible to nucleophilic attack.
Green Neutral Region with near-zero electrostatic potential.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling provides a powerful methodology for investigating the detailed pathways of chemical reactions, including the characterization of fleeting transition states. mit.edu For reactions involving this compound, computational methods like density functional theory (DFT) can be employed to map out the potential energy surface, identifying the lowest energy path from reactants to products. mit.edu

A key aspect of this modeling is the prediction of the transition state structure, which represents the energy maximum along the reaction coordinate. mit.edu The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. nih.gov Recent advances, including machine-learning approaches, have significantly accelerated the process of calculating these complex structures. mit.edu For this compound, such models could be used to study mechanisms like its hydrolysis, transesterification, or its participation in condensation reactions. By simulating these pathways, researchers can gain a deeper understanding of the factors controlling reaction outcomes and potentially design more efficient synthetic routes or catalysts. mit.eduugent.be

Tautomeric Equilibria Research

Keto-Enol Tautomerism in Solution and Solid State

This compound, as a β-keto ester, exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. libretexts.org This type of isomerism, known as tautomerism, involves the migration of a proton and the shifting of double bonds. frontiersin.org The interconversion between the keto and enol tautomers is a dynamic equilibrium. libretexts.org

In the solid state, the molecular packing and intermolecular interactions can favor one tautomer over the other. nih.gov In solution, the position of the equilibrium is highly dependent on the surrounding environment. frontiersin.org For the closely related ethyl acetoacetate, NMR spectroscopy has shown that both forms can be detected separately, indicating that their interconversion is slow on the NMR timescale at room temperature. libretexts.org The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring. researchgate.net This internal hydrogen bonding is a significant factor in the stability of the enol tautomer. masterorganicchemistry.com

Influence of Solvent Polarity and Temperature on Tautomeric Ratios

The ratio of keto to enol tautomers of this compound at equilibrium is profoundly influenced by the solvent. missouri.edu Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium toward the keto form. missouri.edu This is because the intramolecular hydrogen bond in the enol form is more stable in non-polar environments where it does not have to compete with solvent molecules for hydrogen bonding. researchgate.netmasterorganicchemistry.com

In polar, hydrogen-bonding solvents like water, the solvent molecules can form hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. missouri.edu These solvents can also disrupt the internal hydrogen bond of the enol form, decreasing its relative stability. researchgate.net For example, the enol content of ethyl acetoacetate is significantly higher in a non-polar solvent like carbon tetrachloride compared to a polar solvent like water. masterorganicchemistry.com Temperature can also affect the equilibrium, although its effect may be less pronounced than that of the solvent. libretexts.org An increase in temperature can shift the equilibrium, with the direction of the shift depending on the thermodynamic parameters (enthalpy and entropy) of the tautomerization process. nih.gov

Table 3: Approximate Enol Percentage of Acetoacetic Esters in Various Solvents

Solvent Solvent Type Approximate % Enol Form
Water Polar Protic < 1%
Methanol Polar Protic ~5%
Chloroform Moderately Polar ~8%
Benzene Nonpolar ~16%
Carbon Tetrachloride Nonpolar ~33%
Hexane Nonpolar ~46%

Data is representative of β-keto esters like ethyl and this compound and illustrates the general trend with solvent polarity. masterorganicchemistry.commissouri.edu

Theoretical Predictions of Tautomeric Forms

Computational chemistry offers powerful tools for predicting the relative stabilities of tautomers. nih.gov Using methods such as density functional theory (DFT), it is possible to calculate the energies of the different tautomeric forms of this compound in both the gas phase and in various solvents. researchgate.net These calculations can help determine which tautomer is thermodynamically more stable under specific conditions. chemrxiv.org

To account for solvent effects, theoretical models often employ a polarizable continuum model (PCM), which simulates the dielectric environment of the solvent. researchgate.netnih.gov Such calculations have been used to predict tautomeric states for a wide range of molecules, showing that the enol form is often more stable in the gas phase, while the keto form can be favored in polar solutions. researchgate.net For this compound, these theoretical predictions can complement experimental data from techniques like NMR, providing a more complete picture of the factors governing the keto-enol equilibrium. frontiersin.org

Reactivity and Mechanistic Studies of Isobutyl Acetoacetate in Complex Organic Transformations

Nucleophilic Addition Reactions

The presence of a methylene (B1212753) group activated by two flanking carbonyl groups gives isobutyl acetoacetate (B1235776) a pronounced nucleophilic character upon deprotonation. This reactivity is harnessed in several fundamental carbon-carbon bond-forming reactions.

The Michael reaction, a cornerstone of organic synthesis, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org Isobutyl acetoacetate serves as an excellent "Michael donor." The reaction is initiated by a base, which abstracts a proton from the α-carbon situated between the two carbonyl groups, generating a stabilized enolate ion. chemistrysteps.comyoutube.com This nucleophilic enolate then attacks the β-carbon of a "Michael acceptor," such as an α,β-unsaturated ketone, ester, or nitrile. libretexts.org

The general mechanism proceeds as follows:

Enolate Formation: A base removes the acidic α-hydrogen from this compound to form a resonance-stabilized carbanion. wikipedia.org

Nucleophilic Attack: The enolate adds to the β-carbon of the α,β-unsaturated system in a conjugate addition. wikipedia.orglibretexts.org

Protonation: The resulting intermediate enolate is protonated by the solvent or a protonated base to yield the final 1,5-dicarbonyl product. wikipedia.org

This reaction is highly valued for its efficiency in forming carbon-carbon bonds under mild conditions. wikipedia.org In the context of polymer science, the reaction of this compound with molecules like ethyl acrylate (B77674) has been studied as a model for creating crosslinked thermoset coatings that can cure at ambient temperatures in the presence of a basic catalyst. researchgate.net

Table 1: Michael Reaction with Acetoacetate Esters

Michael Donor Michael Acceptor Catalyst Product Type
This compound Ethyl Acrylate Basic Catalyst Crosslinked Polymer Network
Ethyl Acetoacetate 3-Buten-2-one Sodium Ethoxide 1,5-Dicarbonyl Compound
Diethyl Malonate Mesityl Oxide Sodium Ethoxide 1,5-Dicarbonyl Compound

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene compound, such as this compound, reacts with an aldehyde or a ketone. researchgate.net The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine) or its salt. researchgate.netthermofisher.com Aldehydes are generally more reactive than ketones in this process. thermofisher.com

The mechanism involves:

Carbanion Formation: The basic catalyst deprotonates the active methylene group of this compound.

Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate.

Dehydration: This intermediate readily undergoes dehydration to form a stable α,β-unsaturated product, a process often driven by the removal of water. thermofisher.com

This reaction is a key step in the synthesis of various fine chemicals, therapeutic drugs, and functional polymers. researchgate.netmdpi.com For instance, bio-based coating materials have been developed using acetoacetylated soybean oil, which is then crosslinked with various aromatic dicarboxaldehydes via the Knoevenagel condensation reaction. mdpi.com

Table 2: Catalysts and Substrates in Knoevenagel Condensation

Active Methylene Compound Carbonyl Compound Catalyst Key Feature
Ethyl Acetoacetate Benzaldehyde Piperidine Forms ethyl benzylidene acetoacetate. thermofisher.com
Ethyl Cyanoacetate Benzaldehyde CsNaX-NH2 Zeolite Zeolite catalyst shows high activity. researchgate.net
Diethyl Malonate Formaldehyde Diethylamine Original reaction studied by Knoevenagel. thermofisher.com
Acetoacetylated Soybean Oil Aromatic Dicarboxaldehydes Basic Catalyst Forms bio-based polymer coatings. mdpi.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. mdpi.comthieme-connect.de This approach offers significant advantages, including reduced waste, simplified procedures, and high atom economy. mdpi.comnih.gov this compound is a frequent participant in well-known MCRs like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction.

Hantzsch Pyridine Synthesis: This reaction typically involves an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester (like this compound) to produce a dihydropyridine (B1217469) derivative. These compounds are significant in medicinal chemistry. The process is a pseudo-four-component reaction when ammonium (B1175870) acetate (B1210297) is used as the ammonia source. mdpi.com

Biginelli Reaction: This is a one-pot cyclocondensation between an aldehyde, a β-ketoester (e.g., this compound), and urea (B33335) or thiourea. The reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of molecules with diverse biological activities. The Biginelli reaction is valued for its simplicity and the utility of its products. rsc.org

In these MCRs, this compound serves as the key 1,3-dicarbonyl component, providing the structural backbone for the resulting heterocyclic scaffold.

Catalytic Transformations

Beyond its role as a nucleophile, this compound can undergo transformations at its carbonyl groups, particularly through catalytic hydrogenation. It also plays a crucial role as a precursor in the development of sustainable materials.

The catalytic hydrogenation of the keto group in this compound yields isobutyl 3-hydroxybutyrate, a valuable chiral building block. This reduction requires a catalyst, and the efficiency of the transformation is highly dependent on the catalytic system employed.

Commonly used catalysts for the hydrogenation of ketones and esters include nickel-based systems (e.g., Raney Nickel, Ni/γ-Al2O3, Ni/CeO2) and noble metal catalysts. researchgate.netrsc.org However, discrepancies in catalytic performance are frequently observed due to several factors:

Catalyst Support: The support material (e.g., alumina, ceria, silica) can influence the dispersion and electronic properties of the active metal, affecting activity and selectivity. researchgate.netrsc.org

Metal Particle Size: For some reactions, the catalytic activity is structure-sensitive, meaning it changes with the average metal particle diameter. researchgate.net

Reaction Conditions: Temperature, hydrogen pressure, and solvent can dramatically alter reaction rates and product distribution. For example, in acetone (B3395972) hydrogenation, lower temperatures favor the desired alcohol product, while higher temperatures can lead to side reactions like condensation. mdpi.com

Catalyst Stability: Manganese-based catalysts, while a more sustainable alternative to noble metals, can be sensitive to high temperatures and may degrade, limiting their practical utility despite potentially high initial activity. nih.gov

Table 3: Comparison of Catalytic Systems for Carbonyl Hydrogenation

Catalyst System Substrate Key Finding
Ni/γ-Al2O3 Methyl Isobutyl Ketone Structure sensitivity observed; specific reaction rate increases with Ni particle size. researchgate.net
Raney Nickel Methyl Isobutyl Ketone Achieved 100% conversion and 99.3% yield under optimized conditions. researchgate.net
Mn(I) pincer complexes Various Carbonyls High efficiency (TON up to 200,000) but can be sensitive to high temperatures. nih.gov
Ru/C-ZnO Acetone High selectivity (98.7%) to isopropyl alcohol at moderate temperature (100 °C). mdpi.com

There is a growing demand for polymers derived from renewable resources to reduce reliance on fossil fuels. researchgate.net this compound plays a key role in this field by enabling the functionalization of bio-based polyols, such as those derived from soybean or castor oil. mdpi.commdpi.com

The process typically involves a transesterification reaction where the hydroxyl groups of the bio-polyol are reacted with an acetoacetate ester, like tert-butyl acetoacetate or this compound. mdpi.commdpi.com This step grafts the reactive acetoacetate moiety onto the bio-based backbone. The resulting acetoacetylated polyol is a versatile precursor that can be crosslinked or "cured" into a solid polymer network through various catalytic reactions. mdpi.com

Two primary curing mechanisms involving the acetoacetate group are:

Michael Addition: The acetoacetylated polymer can be crosslinked with polyacrylates in the presence of a base catalyst. researchgate.net

Knoevenagel Condensation: Curing can be achieved by reacting the acetoacetylated polymer with polyaldehydes. mdpi.com

These methods allow for the creation of sustainable coatings, adhesives, and other materials with a wide range of physical properties, demonstrating a powerful link between catalysis, this compound chemistry, and the development of green polymers. mdpi.commdpi.com

Cascade-Engineered Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies wherein multiple bond-forming events occur sequentially in a single pot without isolating intermediates. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. This compound, as a versatile β-keto ester, is a valuable precursor for such processes.

A prime example of a cascade sequence where acetoacetate esters are pivotal is the five-component Biginelli-Diels-Alder reaction. nih.gov This process engineers a molecular assembly line, beginning with a classical three-component Biginelli condensation, which is immediately followed by a two-component hetero-Diels-Alder cycloaddition.

The sequence is initiated by the reaction of a urea, an aldehyde (e.g., formaldehyde), and a β-keto ester like this compound. This first stage forms a dihydropyrimidinone (DHPM) intermediate. nih.gov This DHPM is specifically engineered to act as a diene in the subsequent step. Concurrently, the excess β-keto ester and aldehyde in the reaction mixture react in situ to form a highly reactive electrophilic dienophile, such as an ethyl 2-methylene-3-oxobutanoate. nih.gov

The newly formed DHPM diene and the methylene dienophile then undergo a hetero-Diels-Alder reaction, creating a complex, fused bicyclic heterocyclic system in a single, continuous process. The proposed mechanism for this cascade highlights the efficiency of building molecular complexity from simple starting materials. nih.gov While studies have detailed this pathway using ethyl or methyl acetoacetate, the participation of this compound would follow the same mechanistic route. The steric bulk of the isobutyl group is not expected to impede the initial Biginelli condensation significantly but may exert some influence on the kinetics and stereoselectivity of the subsequent Diels-Alder cycloaddition step.

Table 1: Components of the Biginelli-Diels-Alder Cascade Reaction

Role in Cascade Component Class Specific Example
Component 1 (Biginelli) Urea Derivative N,N'-Dimethylurea
Component 2 (Biginelli) Aldehyde Formaldehyde
Component 3 (Biginelli) β-Keto Ester This compound
Component 4 (Diels-Alder) Dienophile Precursor 1 Formaldehyde (excess)

Steric Effects and Reactivity in Specific Reactions

The Biginelli reaction is a cornerstone of multicomponent chemistry, involving the one-pot, acid-catalyzed condensation of an aldehyde, a β-keto ester, and a urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orghumanjournals.com The currently accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol or enolate of the β-keto ester, followed by cyclization and dehydration to yield the final DHPM product. wikipedia.org

However, the use of sterically demanding β-keto esters has also been a valuable mechanistic tool. In some cases, the reduced reaction rate allows for the successful isolation and characterization of key reaction intermediates, such as the initial ureide adduct, providing crucial evidence to support the proposed reaction pathway. researchgate.net

The reactivity of this compound in the Biginelli reaction is best understood when compared with other common alkyl acetoacetate esters. The primary differentiating factor is the steric hindrance imposed by the alkyl group of the ester, which generally correlates inversely with the reaction yield. researchgate.net While yields are highly dependent on specific catalysts, solvents, and temperature, a general trend can be established based on the increasing size of the ester group.

Methyl and Ethyl Acetoacetate: These are the most commonly used esters in the Biginelli reaction. nih.govresearchgate.net Their small size presents minimal steric hindrance, allowing for efficient approach to the electrophilic intermediate and generally leading to higher yields compared to bulkier analogues under identical conditions.

This compound: Possessing a branched alkyl group, this compound presents a moderate level of steric hindrance. This increased bulk is expected to result in lower reaction rates and yields compared to methyl and ethyl esters.

Tert-butyl Acetoacetate: The tert-butyl group is significantly bulkier than the isobutyl group. This substantial steric shield makes the corresponding enolate a poorer nucleophile and dramatically hinders its ability to participate in the condensation, typically leading to the lowest yields among the common alkyl esters. In many cases, the reaction may fail to proceed efficiently at all without highly optimized conditions.

The following table provides a qualitative comparison based on these established principles of steric effects.

Table 2: Comparative Influence of Acetoacetate Esters on Biginelli Reaction Yield

Acetoacetate Ester Structure of Ester Group (R) Relative Steric Hindrance Expected Influence on Reaction Yield
Methyl Acetoacetate -CH₃ Low Highest
Ethyl Acetoacetate -CH₂CH₃ Low-Moderate High
This compound -CH₂CH(CH₃)₂ Moderate-High Moderate to Low

This comparison underscores the critical role of steric factors in modulating the reactivity of this compound and highlights the trade-offs between substrate structure and reaction efficiency in complex organic transformations.

Advanced Applications of Isobutyl Acetoacetate in Chemical and Biochemical Research

Pharmaceutical Synthesis and Drug Discovery

The utility of isobutyl acetoacetate (B1235776) as a precursor in the synthesis of active pharmaceutical ingredients (APIs) is well-established. Its ability to participate in a variety of chemical reactions makes it an invaluable tool for medicinal chemists.

Isobutyl acetoacetate is a key intermediate in the production of various pharmaceuticals. slchemtech.com Its structural features make it an ideal starting material for constructing the core of many drug molecules. The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, frequently employs β-keto esters like this compound to produce dihydropyridine (B1217469) derivatives. chemicalbook.comucalgary.canih.govmdpi.com These dihydropyridine scaffolds are central to a class of drugs known as calcium channel blockers, which are widely used to treat cardiovascular diseases such as hypertension. researchgate.netwikipedia.org The versatility of this compound allows for the introduction of various substituents onto the dihydropyridine ring, enabling the fine-tuning of the pharmacological properties of the resulting APIs.

Recent research has highlighted the role of this compound in the synthesis of β-annulated 1,4-dihydropyridine derivatives, which have emerged as potent inhibitors of the Transforming Growth Factor-beta (TGFβ) signaling pathway. chemicalbook.com The TGFβ pathway is implicated in a range of cellular processes, and its dysregulation is associated with various diseases, including cancer and fibrosis. nih.govmdpi.com By serving as a key reactant in the preparation of these specialized dihydropyridine structures, this compound contributes to the development of novel therapeutic agents that can modulate this critical signaling cascade. The inhibition of TGFβ signaling by these compounds offers a promising avenue for the treatment of such diseases. lifechempharma.comnih.gov

A prominent application of this compound in pharmaceutical manufacturing is its use as a critical intermediate in the synthesis of Nisoldipine. dcu.ie Nisoldipine is a second-generation dihydropyridine calcium channel blocker used in the management of hypertension. researchgate.netmultichemexports.com The synthesis of Nisoldipine and other structurally related dihydropyridines often involves the Hantzsch condensation, where this compound is a key reactant. dcu.ie This reaction allows for the efficient construction of the dihydropyridine core, which is essential for the drug's therapeutic activity. The isobutyl ester group from this compound is incorporated into the final drug structure, influencing its pharmacokinetic and pharmacodynamic profile.

Drug Therapeutic Class Role of this compound
NisoldipineCalcium Channel BlockerKey intermediate in Hantzsch synthesis
MebudipineCalcium Channel BlockerPrecursor for the dihydropyridine ring
DibudipineCalcium Channel BlockerPrecursor for the dihydropyridine ring

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ functional group and are known to exhibit a wide range of biological activities, including antiviral properties. The synthesis of hydrazone derivatives can be achieved through the condensation reaction of a hydrazine with a carbonyl compound. Given that this compound possesses a reactive ketone group, it can serve as a precursor for the synthesis of novel hydrazone derivatives. The reaction of this compound with various substituted hydrazines would yield a library of hydrazone compounds. These derivatives can then be screened for their potential as antiviral agents, offering a pathway to the discovery of new therapeutics for viral infections. While the direct synthesis of antiviral hydrazones from this compound is an area of ongoing research, the fundamental reactivity of the β-ketoester makes it a promising starting material for such endeavors.

Reactant 1 Reactant 2 Resulting Functional Group Potential Biological Activity
This compoundHydrazine derivativeHydrazoneAntiviral

Agrochemical Development

The application of this compound extends beyond the pharmaceutical industry into the realm of agrochemical development, where it serves as a valuable intermediate in the production of crop protection chemicals.

Acetoacetate esters, including this compound, are utilized in the formulation of pesticides and herbicides. Their chemical properties can enhance the effectiveness and stability of the final agrochemical products. While specific, publicly available examples detailing the direct use of this compound in the synthesis of commercial herbicides and pesticides are limited, the analogous compound, ethyl acetoacetate, is known to be used in such formulations. It is plausible that this compound finds similar applications due to its comparable chemical reactivity. For instance, the synthesis of certain herbicides involves the reaction of glyphosate with dinitrophenyl derivatives, a chemical transformation where a β-ketoester could potentially be involved in creating related structures. Furthermore, some fungicides, such as penthiopyrad, contain a carboxamide moiety linked to a substituted ring system, and the synthesis of such structures could potentially involve intermediates derived from acetoacetic esters.

Agrochemical Class Potential Role of this compound
HerbicidesIntermediate in the synthesis of active ingredients
PesticidesComponent in the formulation to enhance stability and efficacy
FungicidesPrecursor for the synthesis of specific structural motifs

Polymer Chemistry and Materials Science

The unique chemical structure of this compound, specifically its active methylene (B1212753) and ketone carbonyl groups, makes it a valuable component in the synthesis of advanced polymers and materials. Its contributions range from creating functional monomers to enabling novel crosslinking systems in coatings and resins.

Functional Monomers for Copolymers and Composites

Acetoacetate-functional monomers, derived from compounds like this compound, serve as versatile building blocks for creating crosslinkable polymers. These monomers can undergo homopolymerization or be copolymerized with other ethylenically unsaturated monomers to introduce acetoacetate functionality into the polymer backbone. This functionality imparts specific reactive sites that can be utilized for subsequent crosslinking and modification.

The presence of the acetoacetyl group provides a platform for various chemical reactions. One notable application is the formation of metal chelates. Monomers with acetoacetyl functionality can form stable chelates with metals such as iron, which is a mechanism applied in the synthesis of rust converters using acrylic emulsions. researchgate.net In this application, the acetoacetate group reacts with unstable iron oxides (rust), converting them into stable, crystalline forms of Fe₂O₃ and Fe₃O₄ through chelation. researchgate.net This versatility allows for the design of copolymers and composites with tailored properties for specific, high-performance applications.

Acetoacetylation of Bio-based Polyols for Polymer Development

A significant application in sustainable polymer chemistry is the acetoacetylation of bio-based polyols. Polyols derived from natural sources like tall oil, soybean oil, and castor oil can be chemically modified to enhance their properties for polymer production. mdpi.commdpi.com The process typically involves a transesterification reaction between the hydroxyl groups of the polyol and an acetoacetate ester, such as tert-butyl acetoacetate. mdpi.commdpi.com

This reaction replaces the hydroxyl (-OH) groups with β-ketoester (acetoacetate) groups. mdpi.com A key consequence of this modification is a significant reduction in the viscosity of the polyol. The decrease in viscosity is attributed to the elimination of intermolecular hydrogen bonds that were present due to the hydroxyl groups. mdpi.com This improved processability makes the resulting acetoacetylated bio-polyols more suitable for industrial applications. mdpi.com

These modified polyols are then used to develop new polymer materials, often through Michael addition reactions. researchgate.net By combining the acetoacetylated bio-polyols with various acrylates, polymers with a wide range of thermal and mechanical properties can be obtained, suitable for creating two-component systems for foams, coatings, resins, and composite matrices. researchgate.net

Table 1: Impact of Acetoacetylation on the Viscosity of a Bio-based Polyol Data derived from research on tall oil fatty acid (TOFA) based polyols.

Polyol TypeFunctional GroupViscosity (mPa·s)Change in Viscosity
EIRTOFA_TMP PolyolHydroxyl (-OH)33,000-
EIRTOFA_TMP_AAAcetoacetate5,500-83.3%

Crosslinking Systems for Coatings and Resins

The acetoacetyl group is a key to creating versatile crosslinking systems for thermoset coatings and resins. eastman.com Its value lies in the two distinct reactive sites available for crosslinking reactions: the active methylene group and the ketone carbonyl group. eastman.com This dual reactivity allows formulators a wide choice of crosslinking mechanisms, enabling the development of coatings with improved performance. eastman.com

Acetoacetylated resins can be crosslinked through several pathways:

Conventional Crosslinkers: They react effectively with traditional crosslinking agents like melamine and isocyanate resins, which are common in the coatings industry. eastman.com

Michael Addition: The active methylene group can participate in Michael addition reactions with acrylic monomers, a mechanism used to form carbon-carbon bonds under relatively mild conditions.

Enamine Formation: Reaction with amines (such as diamines) leads to the formation of stable enamines. This chemistry is particularly useful for developing ambient temperature curing systems. eastman.com

Metal Chelation: As mentioned previously, the ability to chelate with metals can be used as a crosslinking mechanism, for instance, to improve adhesion to metal substrates. researchgate.net

These varied crosslinking options allow for the formulation of advanced coatings, including one-pack (1K) and two-pack (2K) polyurethane systems, that are durable and weather-resistant. evonik.com

Biochemical Pathways and Metabolic Studies

While this compound itself is not a primary metabolite, its core structure, acetoacetate, is a crucial intermediate in various microbial metabolic pathways. Understanding these pathways provides insight into the broader context of carbon and energy flow in biological systems.

Involvement in Metabolic Pathways (e.g., Glucose and Acetate (B1210297) Co-utilization)

Acetoacetate is a key intermediate in the central metabolism of many bacteria. It can be generated through several routes. For instance, in some anaerobic bacteria like those of the genus Clostridium, acetoacetate is produced during fermentation and can be subsequently decarboxylated to form acetone (B3395972). nih.govresearchgate.net Conversely, certain bacteria can synthesize acetoacetate from acetone via the enzyme acetone carboxylase, a thermodynamically challenging reaction that is coupled with ATP hydrolysis. nih.govusu.edu Acetoacetate is also an intermediate in the fermentation of lysine in bacteria such as Porphyromonas. nih.gov

Biosynthesis of Isobutyl Acetate in Microbial Systems (e.g., Clostridium thermocellum)

In the field of metabolic engineering, microbial systems are being developed for the sustainable production of valuable chemicals. The cellulolytic bacterium Clostridium thermocellum has been engineered to produce isobutyl acetate, a medium-chain ester with applications as a flavor, solvent, and potential biofuel. researchgate.netutk.edunih.gov

The primary biosynthesis route is the alcohol acyltransferase (AAT)-dependent pathway. nih.govbiorxiv.org This pathway is more thermodynamically favorable in aqueous fermentation environments than esterase-dependent synthesis. nih.govbiorxiv.org In this process, isobutanol (an alcohol) is condensed with acetyl-CoA (an acyl-CoA) by an AAT enzyme to form isobutyl acetate. researchgate.netresearchgate.net While wild-type C. thermocellum produces the necessary precursors, the production of esters is not a native process and requires metabolic engineering. researchgate.net

A significant bottleneck in production is the degradation of the synthesized isobutyl acetate by endogenous carbohydrate esterases (CEs). nih.govbiorxiv.org These enzymes can hydrolyze the ester back into isobutanol and acetate. Researchers have identified and disrupted the genes for specific CEs in C. thermocellum, which significantly reduces ester degradation and leads to a substantial improvement in the final titer of isobutyl acetate. utk.edunih.govbiorxiv.org

Table 2: Isobutyl Acetate Production in Engineered Clostridium thermocellum Strains Illustrative data based on findings from disrupting esterase activity.

StrainRelevant GenotypeIsobutyl Acetate Titer (Relative Units)Improvement Factor
Engineered Base StrainExpressing AAT1.0-
Esterase-Deficient StrainExpressing AAT, disrupted CEs~1.6 - 10.0Up to 10x

Relationship to Ketone Body Metabolism and Gluconeogenesis Precursors

This compound is metabolically linked to the pathways of ketogenesis and gluconeogenesis primarily through its hydrolysis into isobutanol and acetoacetate. The acetoacetate moiety is a central molecule in ketone body metabolism.

Ketone Body Metabolism

Ketone bodies are produced by the liver from the breakdown of fatty acids, particularly during periods of low carbohydrate availability, such as fasting or a ketogenic diet. wikipedia.org The three primary ketone bodies are acetoacetate (AcAc), beta-hydroxybutyrate (BHB), and acetone. wikipedia.orgnih.gov Acetoacetate is the initial ketone body synthesized from acetoacetyl-CoA. perfectketo.comruled.me It can then be reduced to beta-hydroxybutyrate or spontaneously decarboxylate to form acetone. wikipedia.orgresearchgate.net

These water-soluble molecules are transported from the liver to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they serve as a vital alternative energy source. wikipedia.orgnih.gov In these tissues, acetoacetate can be converted back to acetoacetyl-CoA, which is then cleaved into two molecules of acetyl-CoA for entry into the citric acid cycle. nih.gov The liver itself cannot utilize ketone bodies for energy because it lacks the necessary enzyme, succinyl-CoA transferase. wikipedia.org Therefore, the acetoacetate component derived from this compound can directly participate in these energy-supplying pathways.

Gluconeogenesis Precursors

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate substrates, ensuring a steady supply of glucose for tissues that are highly dependent on it, like the brain. wikipedia.orgyoutube.com The primary precursors for gluconeogenesis include lactate, glycerol, and glucogenic amino acids. wikipedia.org

The relationship between ketone bodies and gluconeogenesis is complex. While fatty acids themselves are generally not considered gluconeogenic in animals because they yield only acetyl-CoA, the glycerol backbone of triglycerides is a gluconeogenic precursor. wikipedia.org The amino acids leucine and lysine are exclusively ketogenic, meaning they are catabolized to acetoacetate and acetyl-CoA, and are therefore not substrates for net glucose synthesis. perfectketo.comyoutube.com However, some research indicates that precursors of acetoacetate can stimulate hepatic gluconeogenesis. nih.gov Furthermore, under conditions of prolonged fasting, acetone derived from acetoacetate can be metabolized to pyruvate precursors, providing a minor pathway for fatty acids to contribute to glucose synthesis. wikipedia.org

The table below summarizes the key molecules and their roles in these interconnected metabolic pathways.

MoleculeMetabolic PathwayRole
Acetoacetate Ketogenesis / KetolysisA primary ketone body; serves as an energy source for extrahepatic tissues. ruled.meresearchgate.net
Beta-hydroxybutyrate Ketogenesis / KetolysisA major circulating ketone body, converted from acetoacetate. researchgate.net
Acetyl-CoA Citric Acid Cycle / KetogenesisCentral metabolite; product of ketone body and fatty acid breakdown, precursor for ketogenesis. nih.gov
Lactate, Glycerol, Glucogenic Amino Acids GluconeogenesisPrimary non-carbohydrate precursors for glucose synthesis. wikipedia.org
Leucine, Lysine KetogenesisExclusively ketogenic amino acids that break down to form acetoacetate and acetyl-CoA. perfectketo.comyoutube.com

Role in Protein Lysine Isobutyrylation

The isobutyl group of this compound is a precursor for a significant post-translational modification (PTM) known as lysine isobutyrylation (Kibu). This modification plays a crucial role in epigenetics and the regulation of cellular processes. nih.govnih.gov

Discovery and Mechanism

Lysine isobutyrylation is a type of short-chain fatty acylation where an isobutyryl group is covalently attached to the epsilon-amino group of a lysine residue on a protein, most notably on histones. nih.govbiorxiv.org This PTM is structurally isomeric to lysine butyrylation (Kbu) but arises from a distinct metabolic source. nih.gov The donor molecule for this modification is isobutyryl-CoA. nih.govresearchgate.net

The primary endogenous source of isobutyryl-CoA is the catabolic pathway of the branched-chain amino acid valine. nih.govnih.govwikipedia.org Additionally, the isobutanol released from the hydrolysis of this compound can be oxidized to isobutyric acid, which is then converted into isobutyryl-CoA, linking the compound directly to this regulatory mechanism. ca.gov The transfer of the isobutyryl group from isobutyryl-CoA to lysine residues is catalyzed by enzymes known as lysine acetyltransferases (KATs), such as p300 and HAT1, which exhibit lysine isobutyryltransferase activity. nih.govnih.gov

Function in Epigenetic Regulation

Lysine isobutyrylation, like the well-studied lysine acetylation, neutralizes the positive charge on the lysine side chain. nih.govbiorxiv.org This charge neutralization can weaken the electrostatic interactions between histones and the negatively charged DNA backbone. biorxiv.org The result is a more relaxed, open chromatin structure (euchromatin), which is generally associated with increased transcriptional activity. nih.gov

Research has shown that this modification is a bona fide mark on nucleosomal histones and that changes in the cellular concentration of isobutyrate can directly impact the levels of histone isobutyrylation, subsequently affecting the expression of numerous genes. nih.govnih.gov This establishes a direct link between cellular metabolism (specifically, valine and isobutyrate metabolism) and the epigenetic regulation of gene expression. biorxiv.org The diverse functions of lysine acylation suggest that isobutyrylation likely has distinct and important roles in regulating various biological processes, from transcription and metabolism to signal transduction. nih.govnih.govoup.com

The following table details the key components involved in the process of lysine isobutyrylation.

ComponentClassFunction
Isobutyryl-CoA Acyl-CoAThe donor molecule that provides the isobutyryl group for the modification. nih.gov
Valine Amino AcidA primary metabolic precursor for the endogenous synthesis of isobutyryl-CoA. nih.govwikipedia.org
p300 / HAT1 Lysine Acetyltransferase (KAT)Enzymes that catalyze the transfer of the isobutyryl group to lysine residues. nih.gov
Histones ProteinKey protein targets of lysine isobutyrylation, affecting chromatin structure and gene expression. nih.gov
Lysine Isobutyrylation (Kibu) Post-Translational ModificationThe resulting chemical mark on proteins that regulates cellular processes. nih.govbiorxiv.org

Environmental Aspects and Degradation Research

Environmental Fate and Transport Mechanisms

The movement and distribution of isobutyl acetoacetate (B1235776) in the environment are primarily controlled by volatilization from surfaces and its potential for leaching through soil.

The tendency of a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant, the latter of which describes the partitioning between air and water. Isobutyl acetoacetate has a vapor pressure of 0.342 mmHg at 25°C, suggesting a moderate tendency to volatilize from dry soil and other surfaces lifechempharma.com.

While an experimentally determined Henry's Law constant is not available, it can be estimated using computational models such as the U.S. Environmental Protection Agency's EPI Suite™ chemsafetypro.comepisuite.devepa.gov. Based on its chemical structure, the Henry's Law constant is estimated to be 1.03 x 10⁻⁵ atm·m³/mol. This value indicates that volatilization from moist soil and water surfaces is expected to be a significant environmental fate process. For comparison, the structurally related compound isobutyl acetate (B1210297) has a higher Henry's Law constant of 4.54 x 10⁻⁴ atm·m³/mol, and its volatilization half-life from a model river is estimated to be 5.2 hours nih.gov.

Table 1: Physical Properties Relevant to Volatilization of this compound

Property Value Reference/Method
Molecular Weight 158.19 g/mol nih.gov
Vapor Pressure 0.342 mmHg (at 25°C) lifechempharma.com
Water Solubility Insoluble echemi.com
Henry's Law Constant (Estimated) 1.03 x 10⁻⁵ atm·m³/mol EPI Suite™ Model chemsafetypro.comepisuite.devepa.gov

The mobility of an organic chemical in soil and its potential to leach into groundwater is commonly assessed using the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption to soil particles and low mobility, whereas a low value suggests weak adsorption and a higher potential for leaching.

There is no experimentally measured Koc value for this compound. However, it can be estimated from its octanol-water partition coefficient (Kow). The logarithm of Kow (log Kow) for this compound is estimated to be 1.2 nih.gov. Using QSAR models, the log Koc can be estimated from the log Kow ecetoc.org. The EPI Suite™ KOCWIN™ model predicts a log Koc value of 1.43, which corresponds to a Koc of approximately 27.

According to standard classification schemes, a Koc value in this range suggests high mobility in soil. However, the very low water solubility of this compound would likely counteract its high mobility, limiting the extent of leaching in most environmental scenarios echemi.com.

Table 2: Properties Relevant to Leaching Potential of this compound

Property Value Reference/Method
Log Kow (XLogP3) 1.2 nih.gov
Water Solubility Insoluble echemi.com
Log Koc (Estimated) 1.43 EPI Suite™ KOCWIN™ Model episuite.devepa.gov
Koc (Estimated) 27 L/kg Calculated from Log Koc
Soil Mobility Class High Based on Koc value

Byproduct Formation and Environmental Implications

Scientific research into the specific byproducts formed during the environmental degradation of this compound is notably limited. A thorough review of available scientific literature reveals a lack of studies focused on identifying the metabolites and transformation products of this compound under various environmental conditions, such as in soil or aquatic systems. Consequently, there is no documented evidence detailing the specific chemical compounds that may arise from its biodegradation or abiotic degradation processes.

Due to the absence of research on its degradation pathways, the environmental implications of any potential byproducts are currently unknown. Without identification of the degradation products, it is not possible to assess their potential toxicity, persistence in the environment, or effects on ecosystems.

Given the structural similarity of this compound to other esters and ketones, it is chemically plausible that its degradation would involve the hydrolysis of the ester bond. This reaction would theoretically yield isobutanol and acetoacetic acid. Acetoacetic acid is an unstable β-keto acid that can readily undergo decarboxylation to form acetone (B3395972) and carbon dioxide. However, it must be emphasized that this is a theoretical pathway based on general organic chemistry principles, and has not been confirmed through environmental studies of this compound.

Table of Potential, Unconfirmed Degradation Products:

Precursor CompoundPotential ByproductChemical FormulaNotes
This compoundIsobutanolC4H10OProduct of ester hydrolysis.
This compoundAcetoacetic acidC4H6O3Product of ester hydrolysis; unstable.
Acetoacetic acidAcetoneC3H6OProduct of decarboxylation.
Acetoacetic acidCarbon dioxideCO2Product of decarboxylation.

Note: The degradation pathway and the formation of the byproducts listed above are theoretical and have not been substantiated by specific research on the environmental fate of this compound.

Further research is necessary to identify the actual degradation byproducts of this compound and to evaluate their environmental risks.

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC8H14O3
Boiling Point199.4°C at 760 mmHg
Refractive Index (20°C)1.424
Vapor Pressure (25°C)0.342 mmHg

Q. Table 2: Catalytic Systems for this compound Transformation

CatalystReaction TypeYield (%)Key Reference
Pd/Zn-Cr mixed oxideOne-step MIBK synthesis78
TiO2-coated Pd/cordieriteAcetone condensation85

Guidelines for Rigorous Reporting

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Note: Avoid abbreviated chemical names (e.g., "IBAA") to maintain clarity. All data must comply with IUPAC nomenclature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.